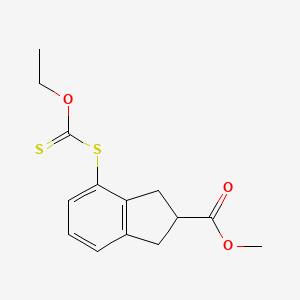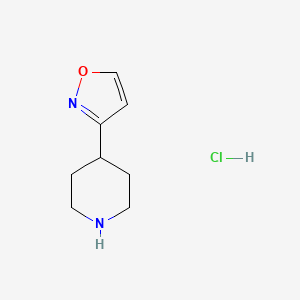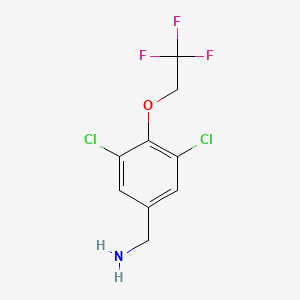![molecular formula C6H8ClF3O2S B1460368 [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride CAS No. 2044902-99-8](/img/structure/B1460368.png)
[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride
Übersicht
Beschreibung
“[1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride” is a chemical compound with the CAS Number: 2044902-99-8 . It has a molecular weight of 236.64 . The IUPAC name for this compound is (1-(trifluoromethyl)cyclobutyl)methanesulfonyl chloride . The compound is typically stored at 4 degrees Celsius and is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C6H8ClF3O2S/c7-13(11,12)4-5(2-1-3-5)6(8,9)10/h1-4H2 . This code provides a standard way to encode the compound’s molecular structure and formula.Physical And Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 236.64 . The compound should be stored at 4 degrees Celsius .Wissenschaftliche Forschungsanwendungen
Radical-Mediated Activation for Synthesis of Sulfonamides
Hell et al. (2019) highlighted the activation of sulfamoyl and sulfonyl chlorides by a silyl radical, emphasizing the capability of [1-(Trifluoromethyl)cyclobutyl]methanesulfonyl chloride for late-stage functionalization. The study demonstrated the generation of complex molecules like sulfonamide-containing cyclobutyl-spirooxindoles, valuable in medicinal chemistry (Hell et al., 2019).
Electrochemical Properties in Ionic Liquid
Research by Su, Winnick, and Kohl (2001) explored the electrochemical behavior of vanadium pentoxide films in an electrolyte comprising methanesulfonyl chloride. The study provided insights into the reversible intercalation of sodium in the vanadium pentoxide film, showcasing the potential of this compound in enhancing electrochemical reactions (Su, Winnick, & Kohl, 2001).
Selective Chlorination Applications
Benazza et al. (1991) focused on the selective chlorination capability of methanesulfonyl chloride. The study illustrated the transformation of unprotected d-arabinitol into its 1,5-dichloro derivative, emphasizing the potential of this compound in specific chlorination reactions, relevant in various chemical synthesis processes (Benazza, Beaupère, Uzan, & Demailly, 1991).
Spectroscopic Applications
White (1969) provided quantitative ultraviolet spectra data for methanesulfenyl chloride, highlighting its application in the study of addition across carbon-carbon double bonds. The research underlines the importance of methanesulfenyl chloride, closely related to this compound, in spectroscopic analysis and chemical kinetic investigations (White, 1969).
Safety and Hazards
The compound is labeled with the signal word “Danger” and is associated with the hazard statements H302, H314, and H335 . These statements indicate that the compound is harmful if swallowed, causes severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Eigenschaften
IUPAC Name |
[1-(trifluoromethyl)cyclobutyl]methanesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8ClF3O2S/c7-13(11,12)4-5(2-1-3-5)6(8,9)10/h1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZCQUYUNBPJOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)(CS(=O)(=O)Cl)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClF3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



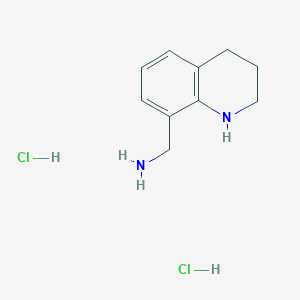

![(3-Cyclopentyl-[1,2,4]oxadiazol-5-ylmethyl)-carbamic acid tert-butyl ester](/img/structure/B1460289.png)
![Carbamic acid, N-[2-(3,4-dichlorophenyl)-2-oxoethyl]-, 2-propen-1-yl ester](/img/structure/B1460290.png)
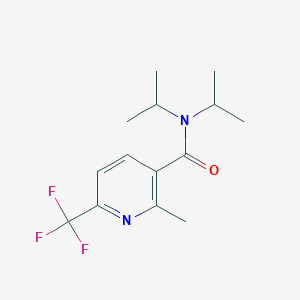



![tert-Butyl 7-[(dimethylamino)carbonyl]-4a-hydroxyoctahydro-2,7-naphthyridine-2(1H)-carboxylate](/img/structure/B1460299.png)


